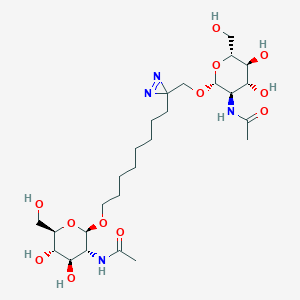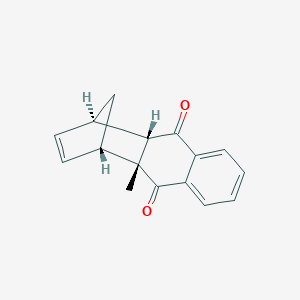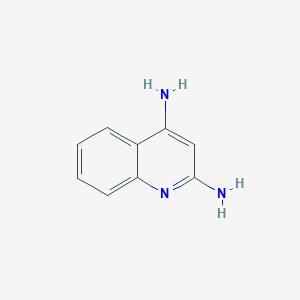![molecular formula C7H11NO2 B135557 {5-[(Méthylamino)méthyl]furan-2-yl}méthanol CAS No. 66357-60-6](/img/structure/B135557.png)
{5-[(Méthylamino)méthyl]furan-2-yl}méthanol
Vue d'ensemble
Description
5-[(Methylamino)methyl]-2-furanmethanol is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, including ranitidine . The compound is characterized by a furan ring substituted with a methylamino group and a hydroxymethyl group.
Applications De Recherche Scientifique
5-[(Methylamino)methyl]-2-furanmethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the production of ranitidine, a medication used to reduce stomach acid production.
Industry: The compound is utilized in the manufacture of various chemical products and materials.
Mécanisme D'action
5-[(Methylamino)methyl]-2-furanmethanol is an organic compound with potential biological activity . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known to be biologically active and is used as a reagent in organic synthesis , suggesting it may interact with various biological targets.
Biochemical Pathways
Given its use in organic synthesis , it may participate in a variety of reactions, potentially affecting multiple pathways.
Pharmacokinetics
It is known to be soluble in water and organic solvents , which may influence its absorption and distribution in the body.
Result of Action
As a biologically active compound , it likely interacts with cellular components, but the specific effects of these interactions require further study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]-2-furanmethanol typically involves the reaction of 5-hydroxymethylfurfural with methylamine . The reaction conditions often include the use of solvents such as acetone, dichloromethane, or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-[(Methylamino)methyl]-2-furanmethanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Methylamino)methyl]-2-furanmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5-[(Methylamino)methyl]-2-furanmethanol.
Methylamine: Another precursor used in the synthesis process.
Ranitidine: A pharmaceutical compound synthesized using 5-[(Methylamino)methyl]-2-furanmethanol as an intermediate.
Uniqueness
5-[(Methylamino)methyl]-2-furanmethanol is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Propriétés
IUPAC Name |
[5-(methylaminomethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROOCMHXMKDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562876 | |
| Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66357-60-6 | |
| Record name | 5-[(Methylamino)methyl]-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66357-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
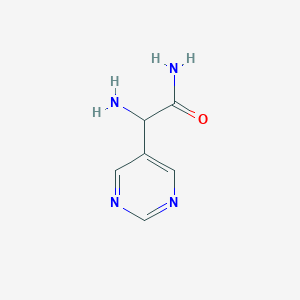

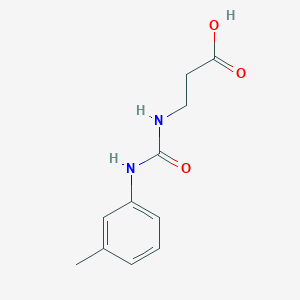

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)
